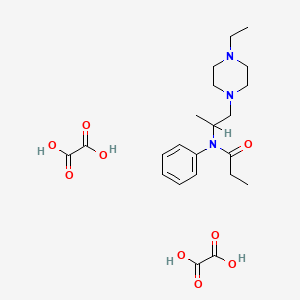
N-(1-Methyl-2-(4-ethylpiperazino)ethyl)propionanilide dioxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Methyl-2-(4-ethylpiperazino)ethyl)propionanilide dioxalate is a chemical compound with the molecular formula C18H29N3O. It is known for its unique structure, which includes a piperazine ring and a propionanilide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2-(4-ethylpiperazino)ethyl)propionanilide dioxalate typically involves the reaction of 1-methyl-2-(4-ethylpiperazino)ethylamine with propionanilide in the presence of suitable catalysts and solvents. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize yield and minimize waste, making the production process more efficient and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Methyl-2-(4-ethylpiperazino)ethyl)propionanilide dioxalate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the functional groups involved .
Wissenschaftliche Forschungsanwendungen
N-(1-Methyl-2-(4-ethylpiperazino)ethyl)propionanilide dioxalate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a drug candidate for various diseases.
Wirkmechanismus
The mechanism of action of N-(1-Methyl-2-(4-ethylpiperazino)ethyl)propionanilide dioxalate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-Methyl-2-(4-ethylpiperazino)ethyl)aniline dioxalate
- N-(1-Methyl-2-(4-ethylpiperazino)ethyl)benzamide dioxalate
Uniqueness
N-(1-Methyl-2-(4-ethylpiperazino)ethyl)propionanilide dioxalate stands out due to its unique combination of a piperazine ring and a propionanilide moiety.
Eigenschaften
CAS-Nummer |
77562-94-8 |
|---|---|
Molekularformel |
C22H33N3O9 |
Molekulargewicht |
483.5 g/mol |
IUPAC-Name |
N-[1-(4-ethylpiperazin-1-yl)propan-2-yl]-N-phenylpropanamide;oxalic acid |
InChI |
InChI=1S/C18H29N3O.2C2H2O4/c1-4-18(22)21(17-9-7-6-8-10-17)16(3)15-20-13-11-19(5-2)12-14-20;2*3-1(4)2(5)6/h6-10,16H,4-5,11-15H2,1-3H3;2*(H,3,4)(H,5,6) |
InChI-Schlüssel |
QAKNOUYDCSZEKE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(C1=CC=CC=C1)C(C)CN2CCN(CC2)CC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



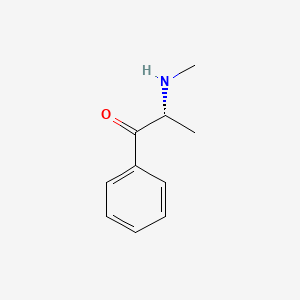
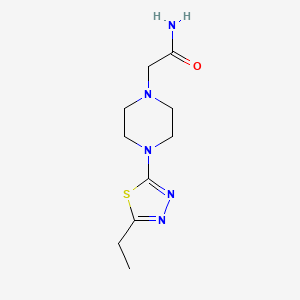
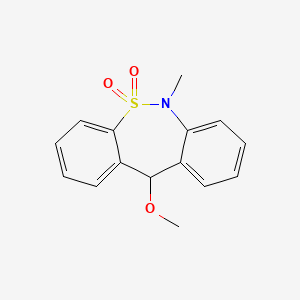
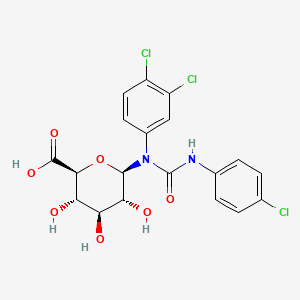
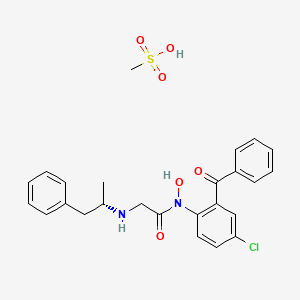
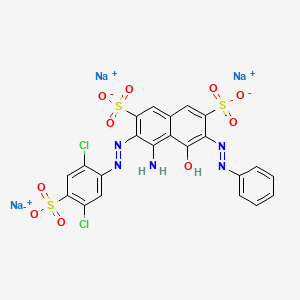
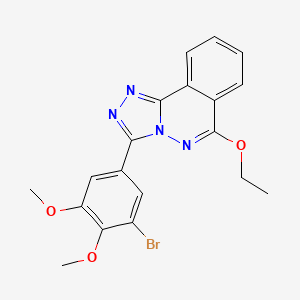
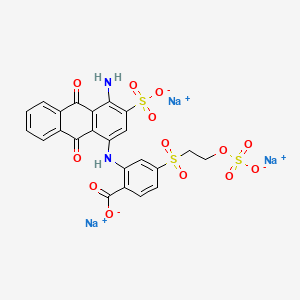
![3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-1-(4-hydroxyphenyl)-2-methylpropan-1-one;oxalic acid](/img/structure/B12728602.png)
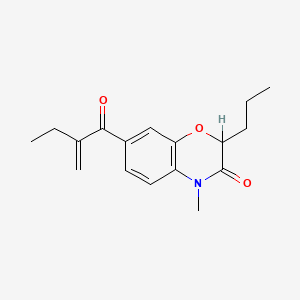
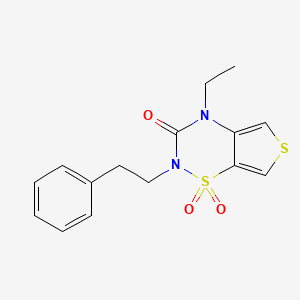
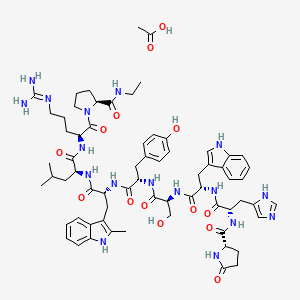
![N,N-diethyl-2-[[(1S,2R,5R)-1-methyl-4-propan-2-ylidene-2-bicyclo[3.1.0]hexanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12728648.png)
